2,4-Dichloro-5-nitrobenzonitrile
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Overview
Description
2,4-Dichloro-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, along with a nitrile group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method offers a higher yield at lower reaction temperatures compared to the ammoxidation of 2,4-dichlorotoluene . The reaction typically involves the use of a catalyst and an oxidizing agent to convert the starting material into the desired nitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of dichlorotoluenes. This process is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The use of cheaper chlorotoluenes as starting materials and the high yield and purity of the products make this method economically viable .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are typically used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,4-dichloro-5-aminobenzonitrile.
Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
2,4-Dichloro-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a tool for investigating enzyme functions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-fluorobenzonitrile: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and reactivity.
2,4-Dichloro-5-aminobenzonitrile: The amino group makes it more suitable for certain biological applications.
Uniqueness
2,4-Dichloro-5-nitrobenzonitrile is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H2Cl2N2O2 |
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Molecular Weight |
217.01 g/mol |
IUPAC Name |
2,4-dichloro-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |
InChI Key |
KNFLXGYKLFPNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C#N |
Origin of Product |
United States |
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